Foxo1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H23N7O |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

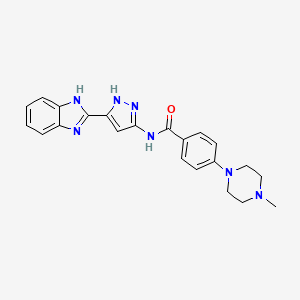

N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide |

InChI |

InChI=1S/C22H23N7O/c1-28-10-12-29(13-11-28)16-8-6-15(7-9-16)22(30)25-20-14-19(26-27-20)21-23-17-4-2-3-5-18(17)24-21/h2-9,14H,10-13H2,1H3,(H,23,24)(H2,25,26,27,30) |

InChI Key |

OYUAMDGBOAEJOY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=NC5=CC=CC=C5N4 |

Origin of Product |

United States |

Foundational & Exploratory

The Function and Mechanism of Foxo1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Foxo1-IN-3, a highly selective and orally active inhibitor of the Forkhead box protein O1 (FOXO1). FOXO1 is a critical transcription factor involved in diverse cellular processes, including metabolism, cell cycle progression, and stress resistance.[1][2][3][4] Its dysregulation is implicated in various pathologies, notably metabolic diseases like type 2 diabetes. This compound has emerged as a valuable pharmacological tool for investigating FOXO1 function and as a potential therapeutic agent for metabolic disorders. This document details the mechanism of action of this compound, summarizes key experimental data, and provides methodologies for its scientific investigation.

Core Function and Mechanism of Action

This compound functions as a direct inhibitor of FOXO1, a key regulator of hepatic glucose metabolism.[5] In the liver, FOXO1 promotes the expression of genes involved in gluconeogenesis, the process of generating glucose. By inhibiting FOXO1, this compound effectively reduces hepatic glucose production. This mechanism of action contributes to improved insulin sensitivity and overall glucose control, as demonstrated in preclinical models of diabetes.

The canonical regulation of FOXO1 activity occurs downstream of the insulin receptor signaling pathway. Upon insulin binding, the activation of the PI3K/Akt signaling cascade leads to the phosphorylation of FOXO1. This phosphorylation event sequesters FOXO1 in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate target gene transcription. This compound directly interferes with the transcriptional activity of FOXO1, thus mimicking the effects of insulin signaling on hepatic glucose output.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

| In Vitro Activity | |

| Assay | Inhibition of cAMP/Dexamethasone-induced gene expression |

| Cell Type | Primary mouse hepatocytes |

| Target Genes | Glucose-6-phosphatase (G6pc), Phosphoenolpyruvate carboxykinase (Pck1) |

| Concentration | 10 µM |

| Incubation Time | 6 hours |

| Result | Significant suppression of G6pc and Pck1 mRNA expression |

| Reference |

| In Vivo Efficacy | |

| Animal Model | db/db mice (a model of type 2 diabetes) |

| Dosing Regimen | 16 mg/kg, orally, twice daily for 10 days |

| Primary Outcome | Reduced blood glucose levels |

| Secondary Outcome | Increased HOMA-β (an indicator of β-cell function) |

| Reference | |

| Animal Model | Streptozotocin-induced β-cell-ablated diabetic mice |

| Dosing Regimen | 16 mg/kg, orally, twice daily for 7 days (in combination with FGF21) |

| Primary Outcome | Synergistic glucose-lowering effects |

| Reference |

Signaling Pathways and Experimental Workflows

FOXO1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical insulin signaling pathway leading to FOXO1 inactivation and the point of intervention for this compound.

Caption: FOXO1 signaling and this compound inhibition.

Experimental Workflow: In Vitro Inhibition of Gluconeogenic Gene Expression

This diagram outlines the experimental procedure to assess the in vitro efficacy of this compound.

Caption: In vitro experimental workflow.

Detailed Experimental Protocols

In Vitro Inhibition of Gluconeogenic Gene Expression in Primary Hepatocytes

1. Isolation and Culture of Primary Mouse Hepatocytes:

-

Hepatocytes are isolated from C57BL/6 mice by a two-step collagenase perfusion method.

-

Cells are plated on collagen-coated plates in Williams' E medium supplemented with 10% fetal bovine serum, 100 nM dexamethasone, and 1% penicillin-streptomycin.

-

After 4-6 hours, the medium is replaced with serum-free medium for overnight incubation.

2. Compound Treatment:

-

The following day, hepatocytes are treated with a combination of 100 µM 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate (cAMP) and 1 µM dexamethasone to induce gluconeogenic gene expression.

-

Concurrently, cells are treated with either vehicle (DMSO) or 10 µM this compound.

-

The cells are incubated for 6 hours at 37°C in a humidified atmosphere with 5% CO2.

3. RNA Isolation and Quantitative RT-PCR:

-

Total RNA is extracted from the hepatocytes using a commercial RNA isolation kit according to the manufacturer's protocol.

-

First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative real-time PCR (qPCR) is performed using SYBR Green master mix and primers specific for G6pc, Pck1, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

In Vivo Glucose-Lowering Efficacy in db/db Mice

1. Animal Model and Acclimatization:

-

Male db/db mice and their lean littermates (db/+) are used.

-

Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Mice are acclimated for at least one week before the start of the experiment.

2. Dosing and Monitoring:

-

db/db mice are randomly assigned to a vehicle control group or a treatment group receiving this compound.

-

This compound is administered by oral gavage at a dose of 16 mg/kg twice daily for 10 consecutive days.

-

Body weight and food intake are monitored daily.

-

Blood glucose levels are measured from tail vein blood at regular intervals using a glucometer.

3. Terminal Procedures and Analysis:

-

At the end of the treatment period, mice are fasted overnight.

-

Blood samples are collected for the measurement of plasma insulin levels using an ELISA kit.

-

The Homeostatic Model Assessment for β-cell function (HOMA-β) is calculated from fasting glucose and insulin levels.

-

Liver tissue may be collected for histological analysis and gene expression studies.

This guide provides a comprehensive overview of the function and mechanism of this compound, supported by experimental data and detailed protocols. This information is intended to facilitate further research into the therapeutic potential of FOXO1 inhibition in metabolic diseases and other relevant pathologies.

References

Foxo1-IN-3: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Foxo1-IN-3, a selective and orally active inhibitor of the Forkhead box protein O1 (FoxO1). FoxO1 is a key transcription factor implicated in metabolic diseases, particularly type 2 diabetes, through its role in regulating hepatic glucose production. This guide details the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its biological context and workflow.

Introduction to FoxO1 as a Therapeutic Target

The Forkhead box O (FoxO) family of transcription factors, including FoxO1, are crucial regulators of cellular processes such as metabolism, stress resistance, and apoptosis.[1][2] In the liver, FoxO1 plays a pivotal role in controlling gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. Under conditions of insulin resistance, FoxO1 becomes hyperactive, leading to increased expression of gluconeogenic genes like Glucose-6-phosphatase (G6pc) and Phosphoenolpyruvate carboxykinase (Pck1), which in turn contributes to hyperglycemia. Therefore, the inhibition of FoxO1 has emerged as a promising therapeutic strategy for the management of type 2 diabetes. This compound was developed as a highly-selective, orally active inhibitor to target this pathway.[1][3][4]

Discovery and Chemical Properties

This compound (also referred to as Compound 10 in some literature) is a small molecule inhibitor of FoxO1.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2451093-95-9 |

| Molecular Weight | 401.47 g/mol |

Table 1: Chemical and physical properties of this compound.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the transcriptional activity of FoxO1. This leads to a reduction in the expression of key gluconeogenic enzymes in the liver.

Signaling Pathway of FoxO1 Inhibition

Caption: FoxO1 signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Efficacy

| Assay | Cell Type | Treatment | Result | Reference |

| Gene Expression | Primary Mouse Hepatocytes | 10 µM this compound for 6h | Suppressed cAMP/Dexamethasone-induced G6pc and Pck1 mRNA expression. | |

| Autophagy Assay | Apalutamide-resistant Prostate Cancer Cells | This compound | Confirmed the role of FOXO1 in autophagy. |

Table 2: In vitro activity of this compound.

In Vivo Efficacy

| Animal Model | Dosing Regimen | Key Findings | Reference |

| db/db mice | 16 mg/kg, p.o., twice daily for 10 days | Reduced blood glucose. | |

| Streptozotocin-induced diabetic mice | 16 mg/kg, p.o., twice daily for 7 days (in combination with FGF21) | Synergistic glucose-lowering effects with FGF21. |

Table 3: In vivo efficacy of this compound in diabetic mouse models.

Pharmacokinetics in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |

| Half-life (t½) | Relatively short | Relatively short | |

| Oral Bioavailability | - | Significant |

Table 4: Pharmacokinetic profile of this compound in mice.

Experimental Protocols

Primary Hepatocyte Gene Expression Assay

-

Cell Isolation: Primary hepatocytes were isolated from normal mice.

-

Cell Culture: Hepatocytes were cultured under standard conditions.

-

Treatment: Cells were treated with a combination of cAMP and Dexamethasone to induce the expression of gluconeogenic genes.

-

Inhibitor Application: this compound was added to the culture medium at a concentration of 10 µM and incubated for 6 hours.

-

RNA Extraction and qPCR: Total RNA was extracted from the hepatocytes, and the mRNA levels of G6pc, Pck1, and Foxo1 were quantified using quantitative real-time PCR (qPCR).

In Vivo Diabetic Mouse Studies

-

Animal Models:

-

db/db mice: A genetic model of obesity, insulin resistance, and type 2 diabetes.

-

Streptozotocin (STZ)-induced diabetic mice: A chemical-induced model of type 1 diabetes resulting from the destruction of pancreatic β-cells.

-

-

Dosing: this compound was administered orally (p.o.) via gavage at the specified doses and frequencies.

-

Blood Glucose Monitoring: Blood glucose levels were monitored regularly from tail vein blood samples.

-

Data Analysis: Changes in blood glucose levels were compared between vehicle-treated and this compound-treated groups to determine efficacy.

Pharmacokinetic Study in Mice

-

Animal Strain: Male C57BL/6J mice were used.

-

Drug Administration:

-

Intravenous (IV): A single dose of 1 mg/kg was administered.

-

Oral (PO): A single dose of 10 mg/kg was administered.

-

-

Blood Sampling: Blood samples were collected at various time points post-administration.

-

Plasma Analysis: The concentration of this compound in plasma samples was determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Parameter Calculation: Pharmacokinetic parameters, including half-life and oral bioavailability, were calculated from the plasma concentration-time profiles.

Summary and Future Directions

This compound is a promising preclinical candidate for the treatment of type 2 diabetes. Its high selectivity and oral bioavailability, coupled with demonstrated efficacy in reducing hepatic glucose production and improving glucose control in diabetic mouse models, underscore its therapeutic potential. Further development would likely involve more extensive preclinical toxicology studies, formulation optimization, and investigation in larger animal models to support a potential Investigational New Drug (IND) application. The synergistic effects observed with FGF21 also suggest potential for combination therapies.

Conceptual Workflow for this compound Discovery and Development

Caption: A conceptual workflow for the discovery and preclinical development of a FoxO1 inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glucocorticoid-Mediated Skeletal Muscle Atrophy: Molecular Mechanisms and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FOXO1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Foxo1-IN-3 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forkhead box protein O1 (Foxo1) is a critical transcription factor in the regulation of glucose homeostasis, primarily through its control of hepatic gluconeogenesis. Dysregulation of Foxo1 activity is a key contributor to the pathophysiology of type 2 diabetes. This technical guide provides an in-depth overview of Foxo1-IN-3, a highly selective, orally active small-molecule inhibitor of Foxo1. We will explore its mechanism of action, present quantitative data on its efficacy in preclinical models of diabetes, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Foxo1 inhibition for the treatment of metabolic diseases.

Introduction to Foxo1 in Glucose Metabolism

Foxo1 is a member of the Forkhead box O family of transcription factors that acts as a central integrator of insulin signaling and cellular metabolism.[1] In the liver, Foxo1 promotes the expression of genes encoding key gluconeogenic enzymes, namely Glucose-6-phosphatase (G6pc) and Phosphoenolpyruvate carboxykinase (Pck1).[2][3] The activity of Foxo1 is tightly regulated by the insulin signaling pathway. Upon insulin binding to its receptor, a signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt is initiated.[4] Akt phosphorylates Foxo1 at three conserved serine/threonine residues, leading to its exclusion from the nucleus and subsequent degradation, thereby suppressing gluconeogenesis.[1] In states of insulin resistance, this inhibitory mechanism is impaired, leading to constitutive nuclear localization and activity of Foxo1, which contributes to hyperglycemia.

This compound: A Selective Foxo1 Inhibitor

This compound, also referred to as Compound 10 in the scientific literature, is a highly selective and orally bioavailable inhibitor of Foxo1. It has been shown to effectively reduce hepatic glucose production and improve glycemic control in preclinical models of diabetes.

In Vitro Activity of this compound

This compound demonstrates potent and selective inhibition of Foxo1-mediated transcriptional activity. In a reporter gene assay using HEK293 cells, this compound inhibited wild-type Foxo1 with a half-maximal inhibitory concentration (IC50) of 76 nM. Its selectivity for Foxo1 over other Foxo isoforms is highlighted by significantly higher IC50 values for Foxo3 (15.6 µM) and Foxo4 (18.0 µM).

In primary mouse hepatocytes, this compound effectively suppresses the expression of the key gluconeogenic genes, G6pc and Pck1, in a dose-dependent manner, with an estimated IC50 of 213 nM for the inhibition of G6pc expression.

| Parameter | This compound (Compound 10) | Reference |

| Foxo1 IC50 (IRE-reporter assay) | 76 nM | |

| Foxo3 IC50 (IRE-reporter assay) | 15.6 µM | |

| Foxo4 IC50 (IRE-reporter assay) | 18.0 µM | |

| G6pc Expression IC50 (primary hepatocytes) | 213 nM |

In Vivo Efficacy of this compound in a Type 2 Diabetes Model (db/db mice)

In the genetically obese and insulin-resistant db/db mouse model, oral administration of this compound (32 mg/kg, twice daily for 10 days) demonstrated significant improvements in glycemic control.

| Parameter | Vehicle | This compound (32 mg/kg) | Rosiglitazone (10 mg/kg) | Reference |

| Fasting Blood Glucose (mg/dL) at Day 10 | ~550 | ~200 | ~200 | |

| Fasting Plasma Insulin (ng/mL) at Day 10 | ~12 | ~10 (not significant) | ~15 | |

| HOMA-IR at Day 10 | Increased from baseline | Maintained at baseline | Maintained at baseline | |

| HOMA-β at Day 10 | Decreased from baseline | Increased from baseline | Increased from baseline | |

| Body Weight Change from Day 0 | Gain | Slight Loss | Gain |

In Vivo Efficacy of this compound in a Type 1 Diabetes Model (Streptozotocin-induced)

In a model of insulin-deficient diabetes induced by streptozotocin (STZ), this compound (32 mg/kg, twice daily for 11 days) also demonstrated a glucose-lowering effect. Furthermore, when combined with Fibroblast Growth Factor 21 (FGF21), a synergistic effect on blood glucose reduction was observed.

| Treatment Group | Ad Libitum Blood Glucose (mg/dL) at Day 11 | Reference |

| Vehicle | ~550 | |

| This compound (32 mg/kg) | ~450 | |

| FGF21 (0.45 mg/kg) | ~400 | |

| This compound + FGF21 | ~150 |

Signaling Pathways and Experimental Workflows

Foxo1 Signaling in Hepatic Glucose Metabolism

The canonical insulin signaling pathway leading to the regulation of Foxo1 and hepatic glucose production is depicted below. Insulin binding to its receptor activates a cascade that results in the phosphorylation and nuclear exclusion of Foxo1, thereby inhibiting the transcription of gluconeogenic genes.

References

- 1. Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FoxO integration of insulin signaling with glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diabetes treatment by conversion of gut epithelial cells to insulin‐producing cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Foxo1-IN-3: A Selective FOXO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box protein O1 (FOXO1) is a critical transcription factor in the regulation of cellular processes such as metabolism, proliferation, and stress resistance.[1][2] As a key downstream effector of the insulin signaling pathway, FOXO1 plays a pivotal role in hepatic glucose metabolism.[2][3] In the fasting state, FOXO1 is active in the nucleus, driving the expression of gluconeogenic genes like glucose-6-phosphatase (G6pc) and phosphoenolpyruvate carboxykinase (Pck1).[2] Upon insulin stimulation, FOXO1 is phosphorylated by Akt, leading to its exclusion from the nucleus and subsequent degradation, thereby suppressing hepatic glucose production. Dysregulation of FOXO1 activity is implicated in various metabolic diseases, including type 2 diabetes.

Foxo1-IN-3 has emerged as a potent and selective, orally active inhibitor of FOXO1. This small molecule has demonstrated the ability to reduce hepatic glucose production and improve insulin sensitivity in preclinical models, highlighting its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathway it targets, and detailed experimental protocols for its evaluation.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound (referred to as compound 10 in the primary literature) have been characterized in cell-based reporter gene assays. The data presented below summarizes its potency against human FOXO1 and its selectivity over other related FOXO family members.

| Target | Assay Type | Cell Line | IC50 (μM) | Fold Selectivity vs. FOXO1 | Reference |

| hFOXO1 | IRE-Luciferase Reporter | HEK293 | 0.03 | - | |

| hFOXO3 | IRE-Luciferase Reporter | HEK293 | >30 | >1000x | |

| hFOXO4 | IRE-Luciferase Reporter | HEK293 | >30 | >1000x | |

| hFOXA2 | Reporter Assay | HEK293 | >30 | >1000x |

Signaling Pathway

This compound exerts its effects by inhibiting the transcriptional activity of FOXO1, a central node in the insulin signaling pathway that controls hepatic glucose metabolism.

Caption: FOXO1 signaling pathway in hepatic glucose regulation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity and efficacy of this compound.

FOXO1 Transcriptional Reporter Gene Assay

This assay quantitatively measures the ability of a compound to inhibit FOXO1-mediated gene transcription in a cellular context.

Materials:

-

HEK293 cells (ATCC, Cat# CRL-1573)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

384-well plates (Perkin Elmer, Cat# 6007680)

-

pGL4.26-4xIRE-luc2 (FFluc) reporter plasmid

-

pRL-CMV (Renilla luciferase) control plasmid

-

pcDNA3.1-hFOXO1 expression vector

-

Lipofectamine 3000 (Invitrogen)

-

This compound (or test compound)

-

Dimethyl sulfoxide (DMSO)

-

Dual-Glo Luciferase Assay System (Promega)

-

Luminometer plate reader (e.g., EnVision 2105)

Procedure:

-

Cell Seeding: Seed HEK293 cells at a density of 7,500 cells/well in EMEM supplemented with 1% FBS and 1x penicillin-streptomycin into 384-well plates. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Prepare a transfection mixture containing the pGL4.26-4xIRE-luc2, pRL-CMV, and pcDNA3.1-hFOXO1 plasmids using Lipofectamine 3000 according to the manufacturer's protocol.

-

Compound Addition: Immediately after adding the transfection mixture to the cells, add this compound in a 10-point half-log dilution series in duplicate wells. The final DMSO concentration should be 0.5%.

-

Incubation: Seal the plates and incubate for 24 hours at 37°C.

-

Luciferase Measurement: Measure the firefly (FFluc) and Renilla (Rluc) luciferase activities using the Dual-Glo Luciferase Assay System as per the manufacturer's instructions.

-

Data Analysis: Normalize the FFluc signal to the Rluc signal for each well. Calculate the percent inhibition relative to DMSO-treated controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Primary Hepatocyte Gene Expression Analysis

This protocol assesses the effect of this compound on the expression of endogenous FOXO1 target genes in primary mouse hepatocytes.

Materials:

-

Primary hepatocytes isolated from mice

-

Hepatocyte culture medium

-

cAMP (100 µM)

-

Dexamethasone (1 µM)

-

Insulin (100 nM, as a positive control)

-

This compound (10 µM)

-

RNA extraction kit

-

qRT-PCR reagents and primers for G6pc, Pck1, Foxo1, and a housekeeping gene (e.g., Ppia)

-

Real-time PCR system

Procedure:

-

Cell Treatment: Culture primary mouse hepatocytes and treat with one of the following for 6 hours:

-

Vehicle (control)

-

cAMP (100 µM) + Dexamethasone (1 µM) to induce gluconeogenic gene expression

-

cAMP + Dexamethasone + Insulin (100 nM)

-

cAMP + Dexamethasone + this compound (10 µM)

-

-

RNA Isolation: Harvest the cells and isolate total RNA using a suitable RNA extraction kit.

-

qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR for G6pc, Pck1, and Foxo1. Normalize the expression levels to a stable housekeeping gene.

-

Data Analysis: Calculate the fold change in mRNA expression for each target gene relative to the vehicle-treated control group.

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Mice

These studies evaluate the bioavailability and in vivo efficacy of this compound in reducing hepatic glucose production.

Caption: Experimental workflow for in vivo evaluation of this compound.

Pharmacokinetics:

-

Animal Model: Use male ICR mice (N=3 per route).

-

Formulation and Dosing: Formulate this compound in a suitable vehicle (e.g., Solutol HS-15:Saline). Dose mice intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg).

-

Sample Collection: Collect blood at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) and process to obtain plasma.

-

Analysis: Determine the concentration of this compound in plasma samples by LC-MS/MS.

-

Data Calculation: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Pharmacodynamics (Pyruvate Tolerance Test):

-

Animal Model: Use normoglycemic mice.

-

Dosing: Administer this compound or vehicle orally (e.g., 15 and 50 mg/kg) on a twice-daily schedule for 1.5 days.

-

Fasting: Fast the mice for 4 hours before the test.

-

Pyruvate Challenge: Administer a bolus intraperitoneal (IP) injection of pyruvate.

-

Glucose Measurement: Monitor blood glucose levels at 0, 15, 30, 60, and 120 minutes after the pyruvate injection.

-

Data Analysis: Compare the glucose excursion curves between the vehicle- and this compound-treated groups to assess the compound's ability to suppress hepatic glucose production.

Conclusion

This compound is a highly selective and potent inhibitor of FOXO1 transcriptional activity. Its ability to suppress hepatic glucose production in preclinical models makes it a valuable research tool for studying the role of FOXO1 in metabolic diseases and a promising starting point for the development of novel anti-diabetic therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further characterization and evaluation of this compound and other selective FOXO1 inhibitors.

References

Downstream Targets of Foxo1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead box protein O1 (Foxo1) is a critical transcription factor that integrates insulin signaling with the regulation of a multitude of cellular processes, including metabolism, cell cycle progression, and apoptosis. Its dysregulation is implicated in various metabolic diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the downstream consequences of Foxo1 inhibition, with a focus on the effects of selective Foxo1 inhibitors. Due to the limited availability of detailed public data on the specific inhibitor Foxo1-IN-3, this document will focus on the well-characterized and selective Foxo1 inhibitor, AS1842856, as a representative compound to illustrate the downstream effects of Foxo1 inhibition. This guide includes a summary of quantitative data on key downstream targets, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Foxo1 and its Inhibition

Foxo1 is a member of the Forkhead box O family of transcription factors, which are key downstream effectors of the insulin and PI3K/Akt signaling pathway.[1][2] In the absence of insulin signaling, Foxo1 is active and translocates to the nucleus, where it binds to the promoters of its target genes to regulate their transcription.[3] Upon insulin stimulation, Akt phosphorylates Foxo1, leading to its exclusion from the nucleus and subsequent inactivation.[4][5]

Selective inhibitors of Foxo1, such as AS1842856, have been developed to therapeutically target its activity. AS1842856 is a potent and selective Foxo1 inhibitor with an IC50 of 33 nM for Foxo1, showing significantly less activity against other Foxo isoforms like Foxo3a and Foxo4. Its mechanism of action involves binding to Foxo1 and inhibiting its interaction with the consensus DNA motif, thereby blocking its transcriptional activity without affecting its expression levels. This targeted inhibition allows for the specific investigation of Foxo1-mediated downstream events.

Downstream Signaling Pathways of Foxo1

Foxo1 sits at the nexus of several critical signaling pathways. Its inhibition by compounds like AS1842856 leads to significant alterations in these pathways, impacting cellular function.

Quantitative Effects of Foxo1 Inhibition on Downstream Targets

Inhibition of Foxo1 by AS1842856 has been shown to modulate the expression of key downstream target genes involved in metabolism, cell cycle, and apoptosis. The following tables summarize the quantitative effects observed in various studies.

Metabolic Gene Regulation

Foxo1 is a key regulator of gluconeogenesis and adipogenesis. Inhibition with AS1842856 significantly suppresses the expression of genes involved in these processes.

Table 1: Effect of AS1842856 on Gluconeogenic Gene Expression in Hepatic Cells

| Target Gene | Treatment | Fold Change in mRNA Expression (vs. Control) |

| G6Pase | AS1842856 | ↓ (Suppressed) |

| PEPCK | AS1842856 | ↓ (Suppressed) |

Table 2: Effect of AS1842856 on Adipogenic and Mitochondrial Gene Expression in 3T3-L1 Adipocytes

| Target Protein | Treatment (AS1842856) | Protein Level Reduction (vs. Differentiated Adipocytes) | P-value |

| PPARγ | Persistent | ~90% | < 0.0001 |

| Mitochondrial Complex I | Persistent | 24% | < 0.05 |

| Mitochondrial Complex III | Persistent | 46% | < 0.01 |

Cell Cycle and Apoptosis Gene Regulation

Foxo1 inhibition can also impact cell survival and proliferation by modulating the expression of genes involved in the cell cycle and apoptosis.

Table 3: Effect of AS1842856 on Cell Cycle and Apoptosis-Related Gene Expression

| Target Gene | Cell Type | Treatment (AS1842856) | Effect on Gene Expression |

| Ccnd3 (Cyclin D3) | B-ALL cells | 70 nM | ↓ |

| Myc | B-ALL cells | 70 nM | ↓ |

| FAS (FAS cell surface death receptor) | GBM and Basal-like Breast Cancer Cells | Increasing concentrations | ↑ |

| BIM (BCL2L11) | GBM and Basal-like Breast Cancer Cells | Increasing concentrations | ↑ |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of Foxo1 inhibition.

In Vitro Inhibition of Foxo1 in Cell Culture

Objective: To assess the effect of a Foxo1 inhibitor on gene and protein expression in a relevant cell line.

Materials:

-

Cell line of interest (e.g., HepG2 for gluconeogenesis, 3T3-L1 for adipogenesis)

-

Complete cell culture medium

-

AS1842856 (or other selective Foxo1 inhibitor)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Reagents for RNA extraction, reverse transcription, and quantitative real-time PCR (qRT-PCR)

-

Reagents for protein extraction and Western blotting

Protocol:

-

Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare a stock solution of AS1842856 in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

-

Harvesting:

-

For RNA analysis: Wash cells with PBS, then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.

-

For protein analysis: Wash cells with PBS, then lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Downstream Analysis: Proceed with qRT-PCR to analyze mRNA expression of target genes or Western blotting to analyze protein expression and phosphorylation status.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of Foxo1 target genes. A generic protocol is provided below.

Protocol:

-

RNA Isolation: Isolate total RNA from inhibitor-treated and control cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR Reaction Setup: Prepare the reaction mixture in a 96-well plate containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for the target gene (e.g., G6Pase, PEPCK, PPARγ) and a housekeeping gene (e.g., GAPDH, β-actin)

-

cDNA template

-

Nuclease-free water

-

-

PCR Amplification: Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blotting for Protein Expression and Phosphorylation

Objective: To determine the protein levels of Foxo1 and its downstream targets, and to assess the phosphorylation status of Foxo1. A general protocol is outlined below.

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Foxo1, anti-p-Foxo1 (Thr24), anti-PPARγ, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH or β-actin.

Conclusion

The inhibition of Foxo1 presents a promising therapeutic strategy for a range of diseases, particularly metabolic disorders. Understanding the downstream consequences of this inhibition is paramount for drug development and for elucidating the intricate roles of Foxo1 in cellular physiology. This guide has provided a framework for investigating the downstream targets of Foxo1 inhibition, using the selective inhibitor AS1842856 as a case study. The presented data and protocols offer a starting point for researchers to further explore the therapeutic potential of targeting the Foxo1 signaling pathway. Future studies employing multi-omics approaches, such as RNA-sequencing and proteomics, in conjunction with specific and selective inhibitors like AS1842856 and potentially this compound, will be crucial for a comprehensive understanding of the Foxo1-regulated transcriptome and proteome.

References

The Role of Foxo1 Inhibition in the Insulin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead box protein O1 (Foxo1) is a critical transcription factor that integrates insulin signaling with the regulation of metabolic pathways. In the absence of insulin, Foxo1 promotes gluconeogenesis and reduces glucose utilization. Conversely, insulin signaling leads to the phosphorylation and nuclear exclusion of Foxo1, thereby inhibiting its transcriptional activity. This central role of Foxo1 makes it a compelling therapeutic target for metabolic diseases such as type 2 diabetes. This technical guide provides an in-depth overview of the insulin signaling pathway, the function of Foxo1 within this pathway, and the effects of its inhibition. Detailed experimental protocols for studying Foxo1 and its inhibitors are provided, along with visualizations of key pathways and experimental workflows. While this guide focuses on the general principles of Foxo1 inhibition, it is important to note that specific quantitative data for a compound designated "Foxo1-IN-3" is not available in the public domain as of this writing. The data and protocols presented herein are based on studies of other known Foxo1 inhibitors and genetic modifications of Foxo1.

The Insulin Signaling Pathway and the Role of Foxo1

The insulin signaling pathway is a complex cascade of intracellular events initiated by the binding of insulin to its receptor on the cell surface.[1][2] This binding triggers the autophosphorylation of the insulin receptor, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[1] Phosphorylated IRS proteins then serve as docking sites for various signaling molecules, including phosphatidylinositol 3-kinase (PI3K). PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt (also known as protein kinase B or PKB).[3][4]

Akt is a central node in the insulin signaling pathway, and one of its key downstream targets is Foxo1. In the basal state (low insulin), Foxo1 is located in the nucleus, where it binds to insulin response elements (IREs) in the promoters of target genes. This binding promotes the transcription of genes involved in gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). Upon insulin stimulation, Akt phosphorylates Foxo1 at three conserved residues (Thr24, Ser256, and Ser319 in humans). This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the translocation of Foxo1 from the nucleus to the cytoplasm, thereby preventing its transcriptional activity.

The inhibition of Foxo1's nuclear activity is a key mechanism by which insulin suppresses hepatic glucose production and promotes glucose utilization and storage. Dysregulation of this pathway, leading to the constitutive activation of Foxo1, is a hallmark of insulin resistance and type 2 diabetes.

Signaling Pathway Diagram

Caption: The insulin signaling pathway leading to Foxo1 regulation.

Effects of Foxo1 Inhibition

The pharmacological inhibition of Foxo1 is a promising strategy for the treatment of metabolic diseases. By preventing Foxo1 from binding to the promoters of its target genes, small molecule inhibitors can mimic the effects of insulin signaling in the nucleus.

| Cellular Process/Gene Target | Effect of Foxo1 Inhibition | Reference |

| Gluconeogenesis | Decreased | |

| Glucose-6-phosphatase (G6pc) expression | Decreased | |

| Phosphoenolpyruvate carboxykinase (Pck1) expression | Decreased | |

| Glycolysis | Increased | |

| Glucokinase (Gck) expression | Increased | |

| Lipogenesis | Variable, can be increased | |

| Sterol regulatory element-binding protein 1c (SREBP-1c) expression | Increased | |

| Glucose Uptake | Increased in some models | |

| Insulin Sensitivity | Improved |

Experimental Protocols

Western Blot Analysis of Foxo1 Phosphorylation

This protocol is for the detection of phosphorylated Foxo1 (p-Foxo1) in cell lysates, a key indicator of insulin signaling pathway activation.

Materials:

-

Cells or tissue samples

-

RIPA buffer (or similar lysis buffer) supplemented with phosphatase and protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Foxo1 (e.g., Ser256), anti-total Foxo1, anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with insulin or a Foxo1 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation for Electrophoresis: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize p-Foxo1 levels to total Foxo1 and the loading control.

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key functional outcome of insulin signaling.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1) or myotubes

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

Foxo1 inhibitor

-

2-deoxy-D-[³H]-glucose or a non-radioactive glucose analog kit

-

Cytochalasin B (as a negative control)

-

Lysis buffer (e.g., 0.1% SDS)

-

Scintillation fluid and counter (for radioactive method) or plate reader (for non-radioactive kits)

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate cells as required (e.g., 3T3-L1 adipocytes).

-

Serum Starvation: Serum starve the cells for at least 2 hours to establish a basal state.

-

Treatment: Pre-treat cells with the Foxo1 inhibitor for the desired duration. Then, stimulate with insulin (e.g., 100 nM) for 10-30 minutes. A set of wells should be treated with cytochalasin B to determine non-specific glucose uptake.

-

Glucose Uptake: Add 2-deoxy-D-[³H]-glucose or the non-radioactive glucose analog and incubate for a short period (e.g., 5 minutes).

-

Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Measurement:

-

Radioactive Method: Transfer the lysate to a scintillation vial with scintillation fluid and measure radioactivity using a scintillation counter.

-

Non-Radioactive Method: Follow the manufacturer's protocol for the specific kit being used, which typically involves a colorimetric or luminescent readout on a plate reader.

-

-

Normalization: Normalize the glucose uptake values to the total protein content in each well.

Chromatin Immunoprecipitation (ChIP) Assay for Foxo1

ChIP is used to determine if Foxo1 binds to specific regions of DNA, such as the promoters of gluconeogenic genes.

Materials:

-

Cells treated with or without insulin/Foxo1 inhibitor

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease to shear chromatin

-

Anti-Foxo1 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., G6Pase, PEPCK) and a negative control region

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Foxo1 antibody or an isotype control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the putative Foxo1 binding sites on target gene promoters. The amount of precipitated DNA is calculated relative to the input chromatin.

Experimental Workflow for Characterizing a Novel Foxo1 Inhibitor

Caption: A general workflow for the characterization of a novel Foxo1 inhibitor.

Conclusion

Foxo1 is a critical downstream effector of the insulin signaling pathway and a key regulator of hepatic glucose metabolism. Its inhibition presents a promising therapeutic avenue for the treatment of insulin resistance and type 2 diabetes. This guide provides a foundational understanding of the role of Foxo1, the consequences of its inhibition, and detailed protocols for its study. The provided diagrams and workflows offer a visual representation of the complex signaling events and a roadmap for the characterization of novel Foxo1 inhibitors. Further research into specific and potent Foxo1 inhibitors is warranted to translate these findings into effective clinical therapies.

References

- 1. Glucose Uptake Assay (Theory) : Cell biology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. FoxO1 integrates insulin signaling to VLDL production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FoxO1, the Transcriptional Chief of Staff of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Unraveling "Foxo1-IN-3": A Case of Undisclosed Identity in Drug Discovery

A comprehensive search for the structural and functional characteristics of a molecule designated as "Foxo1-IN-3" has yielded no specific publicly available data. This suggests that "this compound" may be a provisional or internal codename for a novel Forkhead box protein O1 (Foxo1) inhibitor that has not yet been disclosed in scientific literature or public databases. The absence of information precludes a detailed analysis of its structural features, mechanism of action, and associated experimental protocols.

Forkhead box protein O1 (Foxo1) is a critical transcription factor involved in a multitude of cellular processes, including metabolism, cell proliferation, and stress resistance. Its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. The development of small molecule inhibitors against Foxo1 is an active area of research.

While the specific details of "this compound" remain elusive, we can provide a foundational understanding of the Foxo1 signaling pathway it would theoretically modulate.

The Foxo1 Signaling Pathway: A Key Regulatory Hub

Foxo1 activity is primarily regulated by the insulin and growth factor signaling pathway. Upon activation of this pathway, the kinase Akt (also known as protein kinase B) phosphorylates Foxo1 at three conserved residues. This phosphorylation event triggers the binding of 14-3-3 proteins, leading to the nuclear exclusion and subsequent degradation of Foxo1, thereby inhibiting its transcriptional activity. Conversely, in the absence of insulin or growth factor signaling, Foxo1 remains in the nucleus, where it binds to the insulin response element (IRE) in the promoter region of its target genes to regulate their expression.

A theoretical inhibitor like "this compound" could potentially interfere with this pathway at various points. For instance, it could directly bind to Foxo1 and prevent its interaction with DNA, or it could modulate the activity of upstream regulators like Akt or downstream effectors.

Visualizing the Core Foxo1 Signaling Pathway

To provide context for the potential mechanism of a Foxo1 inhibitor, the following diagram illustrates the canonical insulin signaling pathway leading to Foxo1 regulation.

Caption: Canonical Insulin/Akt signaling pathway regulating Foxo1 activity.

Without specific information on "this compound," any further analysis would be speculative. Researchers and drug development professionals are encouraged to consult forthcoming publications and patents for the disclosure of this compound's structure and biological activity. The scientific community awaits the potential unveiling of "this compound" and its contribution to the growing arsenal of targeted therapeutics.

Technical Guide: Chemical and Pharmacological Properties of Foxo1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Foxo1-IN-3, a highly selective and orally active inhibitor of the Forkhead box protein O1 (FOXO1). This document details the compound's physicochemical characteristics, its mechanism of action, and its effects in preclinical models of metabolic disease. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Additionally, signaling pathway diagrams and a hypothetical binding model are presented to contextualize its function.

Chemical Properties of this compound

This compound, also referred to as Compound 10, is a small molecule inhibitor of FOXO1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-[3-(1H-1,3-benzodiazol-1-yl)quinoxalin-2-yl]-N'-cyclohexylurea |

| Molecular Formula | C22H23N7O |

| Molecular Weight | 401.46 g/mol [1] |

| CAS Number | 2451093-95-9[1] |

| Appearance | Off-white to yellow solid |

| Solubility | 2.5 mg/mL in a 10% DMSO and 90% Corn Oil solution (requires sonication)[1] |

| Storage | Store powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1] |

Mechanism of Action

This compound is a highly selective inhibitor of the transcription factor FOXO1.[2] FOXO1 is a key regulator of hepatic glucose production, and its inhibition is a potential therapeutic strategy for metabolic diseases such as type 2 diabetes. This compound has been shown to be superior to previously characterized FOXO1 inhibitors, such as AS1842856, due to its high selectivity and lack of off-target effects.

The precise binding site of this compound on the FOXO1 protein has not been experimentally determined. However, in silico modeling studies of other small molecule inhibitors targeting FOXO1 suggest that they bind to the DNA-binding domain (DBD), also known as the forkhead domain. This binding is thought to allosterically inhibit the interaction of FOXO1 with its target DNA sequences, thereby preventing the transcription of downstream genes involved in gluconeogenesis.

Foxo1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical FOXO1 signaling pathway and the proposed mechanism of action for this compound.

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated potent and selective inhibition of FOXO1 activity in cell-based assays. In primary mouse hepatocytes, this compound at a concentration of 10 μM for 6 hours suppressed the cAMP/Dexamethasone-induced mRNA expression of the gluconeogenic genes Glucose-6-phosphatase (G6pc) and Phosphoenolpyruvate carboxykinase (Pck1). Importantly, this inhibition occurred without affecting the total levels of Foxo1 protein.

In Vivo Activity

Oral administration of this compound has shown significant efficacy in mouse models of diabetes. In db/db mice, a model of type 2 diabetes, twice-daily oral administration of 16 mg/kg this compound for 10 days resulted in a reduction in blood glucose levels. Furthermore, in streptozotocin-induced diabetic mice, a model of type 1 diabetes, co-administration of this compound (16 mg/kg, p.o., twice daily for 7 days) with FGF21 demonstrated synergistic glucose-lowering effects.

Pharmacokinetic studies in mice revealed that this compound has significant plasma exposure and oral bioavailability, despite a relatively short half-life.

Experimental Protocols

In Vitro Glucose Production Assay in Primary Mouse Hepatocytes

This protocol describes the isolation of primary mouse hepatocytes and the subsequent measurement of glucose production in response to treatment with this compound.

Materials:

-

Hepatocyte Isolation:

-

Perfusion medium (e.g., HBSS without Ca2+/Mg2+)

-

Digestion medium (e.g., Williams' Medium E with collagenase)

-

Wash medium (e.g., Williams' Medium E with 10% FBS)

-

Peristaltic pump

-

Surgical instruments

-

70 µm cell strainer

-

-

Hepatocyte Culture:

-

Collagen-coated culture plates

-

Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

-

-

Glucose Production Assay:

-

Glucose production buffer (glucose-free DMEM with lactate and pyruvate)

-

cAMP and Dexamethasone

-

This compound

-

Glucose assay kit

-

BCA protein assay kit

-

Procedure:

-

Hepatocyte Isolation:

-

Anesthetize a mouse and perform a laparotomy to expose the portal vein.

-

Cannulate the portal vein and perfuse the liver with pre-warmed perfusion medium to flush out the blood.

-

Switch to the digestion medium and perfuse until the liver is digested.

-

Excise the liver, gently dissociate the cells in wash medium, and filter the cell suspension through a 70 µm cell strainer.

-

Wash the hepatocytes by centrifugation and resuspend in culture medium.

-

-

Hepatocyte Culture:

-

Plate the isolated hepatocytes on collagen-coated plates and allow them to attach for several hours.

-

Replace the medium with fresh culture medium and incubate overnight.

-

-

Glucose Production Assay:

-

Wash the hepatocytes with PBS and then incubate in glucose production buffer.

-

Treat the cells with cAMP and Dexamethasone to induce gluconeogenesis, in the presence or absence of various concentrations of this compound.

-

After a 6-hour incubation, collect the supernatant and measure the glucose concentration using a glucose assay kit.

-

Lyse the cells and determine the total protein content using a BCA protein assay kit.

-

Normalize the glucose production to the total protein content.

-

In Vivo Pyruvate Tolerance Test in Mice

This protocol details the procedure for a pyruvate tolerance test (PTT) in mice to assess the effect of this compound on hepatic gluconeogenesis.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 90% Corn Oil)

-

Sodium Pyruvate solution (2 g/kg in PBS)

-

Glucometer and test strips

-

Syringes and needles

Procedure:

-

Animal Preparation:

-

Acclimate mice to handling for several days before the experiment.

-

Fast the mice for 16 hours overnight with free access to water.

-

-

Compound Administration:

-

Administer this compound (e.g., 16 mg/kg) or vehicle orally (p.o.) at a defined time before the pyruvate challenge.

-

-

Pyruvate Tolerance Test:

-

At time 0, measure the baseline blood glucose from a tail snip.

-

Inject sodium pyruvate (2 g/kg) intraperitoneally (i.p.).

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.

-

-

Data Analysis:

-

Plot the blood glucose concentration over time.

-

Calculate the area under the curve (AUC) for the glucose excursion.

-

Conclusion

This compound is a potent and selective inhibitor of FOXO1 with promising therapeutic potential for the treatment of metabolic diseases. This technical guide provides a comprehensive summary of its chemical properties, mechanism of action, and preclinical pharmacology, along with detailed experimental protocols to aid in its further investigation. The provided diagrams offer a visual representation of its biological context and experimental application. Further research is warranted to fully elucidate its binding mechanism and to advance its development as a clinical candidate.

References

Foxo1-IN-3: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box protein O1 (Foxo1), a key transcription factor, plays a pivotal role in the regulation of metabolism, particularly in glucose and lipid homeostasis.[1][2] Its activity is tightly controlled by the insulin signaling pathway; insulin triggers a cascade that leads to the phosphorylation and nuclear exclusion of Foxo1, thereby inhibiting its transcriptional activity.[3][4] In metabolic diseases such as type 2 diabetes, dysregulation of this pathway leads to aberrant Foxo1 activation, contributing to hyperglycemia through increased hepatic glucose production.[1] Consequently, the development of specific Foxo1 inhibitors has emerged as a promising therapeutic strategy. This technical guide focuses on Foxo1-IN-3, a selective inhibitor of Foxo1, providing an in-depth overview of its mechanism, relevant quantitative data, and detailed experimental protocols for its application in metabolic disease research.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of Foxo1 inhibitors from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Foxo1 Inhibitors

| Compound | Assay | System | IC50 | Reference |

| AS1842856 | Foxo1 Transactivation | Rat Hepatic Cell Line | 33 nM | |

| Compound 10 (this compound) | G6pc mRNA expression | Primary Mouse Hepatocytes | 213 nM |

Table 2: In Vivo Effects of Foxo1 Inhibitors on Blood Glucose in db/db Mice

| Compound | Dose | Dosing Regimen | Fasting Blood Glucose Reduction | Reference |

| AS1842856 | 32 mg/kg | Oral, twice daily for 10 days | Significant decrease | |

| Compound 10 (this compound) | 16 mg/kg | Oral, twice daily for 10 days | Significant reduction | |

| Rosiglitazone (positive control) | 10 mg/kg | Oral, for 10 days | Significant reduction |

Table 3: Effects of Foxo1 Inhibition on Gene Expression in Primary Mouse Hepatocytes

| Treatment | Target Gene | Fold Change vs. cAMP/Dex | Reference |

| Compound 10 (10 µM) | G6pc | ~0.4 | |

| Compound 10 (10 µM) | Pck1 | ~0.6 | |

| AS1842856 (10 µM) | G6pc | ~0.3 | |

| AS1842856 (10 µM) | Pck1 | ~0.5 | |

| Insulin (100 nM) | G6pc | ~0.2 | |

| Insulin (100 nM) | Pck1 | ~0.4 |

Signaling Pathways

The following diagrams illustrate the central role of Foxo1 in metabolic signaling and the mechanism of its inhibition.

Experimental Protocols

Primary Mouse Hepatocyte Isolation and Culture

This protocol is adapted from established methods for studying hepatic gene expression.

-

Animals: 8-10 week old male C57BL/6 mice. All procedures must be approved by the institutional animal care and use committee.

-

Procedure:

-

Anesthetize the mouse via intraperitoneal injection of a suitable anesthetic cocktail.

-

Perform a laparotomy to expose the portal vein.

-

Cannulate the portal vein and perfuse the liver with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing EGTA to wash out the blood.

-

Switch the perfusion to a collagenase solution (e.g., 0.05% collagenase type IV in HBSS with calcium) to digest the liver matrix.

-

Once the liver is digested, carefully excise it and transfer it to a petri dish containing Williams' E medium.

-

Gently disrupt the liver capsule to release the hepatocytes.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Pellet the hepatocytes by centrifugation at a low speed (e.g., 50 x g for 3 minutes).

-

Resuspend the pellet in Percoll or a similar density gradient medium and centrifuge to separate viable hepatocytes from dead cells and other cell types.

-

Wash the viable hepatocyte pellet with culture medium.

-

-

Cell Culture and Treatment:

-

Plate the isolated hepatocytes on collagen-coated plates in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

After a 4-5 hour recovery period to allow for cell attachment, wash the cells and replace the medium with M199 containing 1% FBS.

-

For gene expression studies, treat the cells with 100 µM cAMP and 1 µM dexamethasone to induce gluconeogenic gene expression, along with varying concentrations of this compound or vehicle control.

-

In Vivo Studies in db/db Mice

This protocol outlines a typical study to evaluate the efficacy of this compound in a diabetic mouse model.

-

Animals: Male db/db mice, a model for type 2 diabetes.

-

Acclimatization: House the mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week before the experiment.

-

Treatment:

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like rosiglitazone).

-

Prepare the dosing solution of this compound. For example, "compound 10" has been formulated in Optiform Select #8.

-

Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 16 mg/kg) twice daily for the duration of the study (e.g., 10 days).

-

-

Monitoring:

-

Measure ad libitum blood glucose levels daily, approximately 1 hour after dosing.

-

Monitor body weight and daily food intake.

-

On specified days, perform a 6-hour fast and measure fasting blood glucose and plasma insulin levels.

-

-

Pyruvate Tolerance Test (PTT):

-

Fast the mice for 4 or 16 hours.

-

Administer the final dose of the compound.

-

Inject sodium pyruvate (2 g/kg) intraperitoneally.

-

Measure tail blood glucose at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect tissues, particularly the liver.

-

Snap-freeze the liver tissue in liquid nitrogen for subsequent RNA or protein analysis.

-

Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the mRNA expression levels of Foxo1 target genes.

-

RNA Extraction:

-

Homogenize frozen liver tissue or lyse cultured hepatocytes using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit (e.g., RNeasy Mini Kit).

-

-

cDNA Synthesis:

-

Reverse transcribe 100 ng of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a real-time PCR system and a SYBR Green-based supermix.

-

Use primers specific for the target genes (e.g., G6pc, Pck1, Foxo1) and a housekeeping gene for normalization (e.g., Ppia).

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

-

Western Blotting

This protocol is for assessing the protein levels and phosphorylation status of Foxo1.

-

Protein Extraction:

-

Lyse cultured cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for total Foxo1 or phosphorylated Foxo1 (e.g., p-Foxo1 Ser256) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry and normalize to a loading control such as GAPDH or β-actin.

-

Conclusion

This compound represents a valuable tool for investigating the role of Foxo1 in metabolic diseases. Its selectivity offers a significant advantage over previously used inhibitors with known off-target effects. The protocols and data presented in this guide provide a comprehensive resource for researchers to design and execute robust experiments aimed at further elucidating the therapeutic potential of Foxo1 inhibition in conditions such as type 2 diabetes. As with any pharmacological tool, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Concerted Actions of FoxO1 and PPARα in Hepatic Gene Expression and Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of Foxo1 Gene Expression by Co-activator P300 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of glucose uptake and inflammation markers by FOXO1 and FOXO3 in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of FOXO1 in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Forkhead box protein O1 (FOXO1), a member of the FOXO family of transcription factors, stands as a critical regulator of a vast array of cellular processes. Its activity, tightly controlled by post-translational modifications and subcellular localization, dictates cellular fate in response to environmental cues such as growth factors, nutrients, and oxidative stress. Dysregulation of FOXO1 is implicated in a multitude of pathologies, including cancer, diabetes, and inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of FOXO1, its intricate regulatory networks, and key experimental methodologies for its study. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of FOXO1's pivotal role in cellular homeostasis and disease.

II. Core Cellular Functions of FOXO1

FOXO1's influence extends across a spectrum of fundamental cellular activities, acting as a central node in the integration of diverse signaling pathways. Its primary functions include the regulation of metabolism, cell cycle progression, apoptosis, and resistance to oxidative stress.

A. Metabolic Regulation

FOXO1 is a key player in metabolic homeostasis, particularly in the liver, where it controls glucose metabolism.[1] In response to insulin signaling, FOXO1's activity is suppressed, leading to a decrease in the transcription of genes involved in gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[2][3] Conversely, under fasting conditions, active FOXO1 promotes gluconeogenesis to maintain blood glucose levels.[2] FOXO1 also influences lipid metabolism by repressing the transcription of peroxisome proliferator-activated receptor-gamma (PPARγ), a key initiator of adipogenesis.[1]

B. Cell Cycle Control and Apoptosis

FOXO1 acts as a tumor suppressor by inducing cell cycle arrest and promoting apoptosis. It can halt cell cycle progression by upregulating the expression of cyclin-dependent kinase inhibitors like p27Kip1 and by suppressing the expression of D-type cyclins. Furthermore, FOXO1 can trigger apoptosis through the transcriptional activation of pro-apoptotic genes, including members of the Bcl-2 family (e.g., Bim) and death receptor ligands like Fas ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL). Silencing FOXO1 has been shown to significantly reduce apoptosis in response to cellular stress.

C. Oxidative Stress Resistance

FOXO1 plays a crucial role in protecting cells from oxidative damage by promoting the expression of antioxidant enzymes. Key targets include manganese superoxide dismutase (MnSOD) and catalase, which are essential for detoxifying reactive oxygen species (ROS). By enhancing the cellular antioxidant capacity, FOXO1 contributes to cell survival under conditions of oxidative stress.

D. Immune System Regulation

FOXO1 is integral to the development, function, and homeostasis of the immune system. It is essential for the development and maintenance of B cells, T cell homeostasis, and the formation of regulatory T cells (Tregs). In dendritic cells (DCs), FOXO1 is activated by bacterial challenges and promotes DC migration and activation, which are critical for initiating adaptive immune responses.

III. Regulation of FOXO1 Activity

The activity of FOXO1 is meticulously controlled through a combination of post-translational modifications (PTMs) and regulation of its subcellular localization. These regulatory mechanisms ensure that FOXO1 is only active under specific cellular conditions.

A. Post-Translational Modifications

A variety of PTMs, including phosphorylation, acetylation, ubiquitination, and methylation, dynamically regulate FOXO1 function. These modifications can alter FOXO1's stability, its ability to bind to DNA, and its interaction with other proteins.

-

Phosphorylation: The most well-characterized regulatory mechanism of FOXO1 is phosphorylation by kinases in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Phosphorylation of FOXO1 by Akt promotes its binding to 14-3-3 proteins, leading to its export from the nucleus and subsequent inactivation. Other kinases, such as cyclin-dependent kinases (CDKs) and serum and glucocorticoid-inducible kinase 1 (SGK1), also phosphorylate and regulate FOXO1 activity.

-

Acetylation: Acetylation of FOXO1 by acetyltransferases like p300/CBP can modulate its transcriptional activity. Deacetylation by sirtuins, such as SIRT1, can activate FOXO1.

-

Ubiquitination: FOXO1 can be targeted for degradation through polyubiquitination by E3 ubiquitin ligases like Skp2 and MDM2. Conversely, monoubiquitination has been shown to increase FOXO1's transcriptional activity.

B. Subcellular Localization

The transcriptional activity of FOXO1 is critically dependent on its subcellular localization. In its unphosphorylated, active state, FOXO1 resides in the nucleus where it can bind to the promoter regions of its target genes. Upon phosphorylation by Akt, FOXO1 is exported to the cytoplasm, rendering it inactive. This nucleocytoplasmic shuttling is a key mechanism for controlling FOXO1-dependent gene expression in response to extracellular signals like insulin and growth factors.

IV. Quantitative Data Summary

The following tables summarize key quantitative data related to FOXO1 activity and regulation.

Table 1: Inhibitors of FOXO1

| Inhibitor | Target | IC50 | Reference |

| AS1842856 | Human FOXO1 | 33 nM | |

| FOXO1-IN-10 | Human FOXO1 | 0.21 µM | |

| FOXO1-IN-10 | Mouse FOXO1 | 0.03 µM | |

| AZ-4490 (cpd-10) | FOXO1-dependent G6PC transcription | 0.02 µM |

Table 2: Regulation of FOXO1 Subcellular Localization

| Condition | Nuclear/Cytoplasmic (N/C) Ratio | Cell Type | Reference |

| Control | Variable between fibers | Adult skeletal muscle fibers | |

| IGF-1 Treatment (20 min) | Decrease to 20% of control | Adult skeletal muscle fibers | |

| IGF-1 Treatment (40 min) | Decrease to 10% of control | Adult skeletal muscle fibers |

Table 3: Regulation of FOXO1 Target Gene Expression

| Gene | Regulation by FOXO1 | Fold Change | Condition | Cell Type/Organism | Reference |

| G6pc | Upregulation | Not specified | cAMP/Dexamethasone treatment | Primary mouse hepatocytes | |

| Pck1 | Upregulation | Not specified | cAMP/Dexamethasone treatment | Primary mouse hepatocytes | |

| Multiple Target Genes | Downregulation | >2-fold | FOXO1 Knockout | Treg cells |

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

B. Experimental Workflows

VI. Detailed Experimental Protocols

A. Chromatin Immunoprecipitation (ChIP) for FOXO1

This protocol is adapted from standard ChIP procedures and is designed to identify the genomic binding sites of FOXO1.

-

Cell Crosslinking:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for FOXO1. A non-specific IgG should be used as a negative control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads using an elution buffer.

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the crosslinks by incubating the eluate at 65°C for several hours in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Analyze the purified DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

B. Immunofluorescence for FOXO1 Subcellular Localization

This protocol allows for the visualization of FOXO1's location within the cell.

-

Cell Preparation:

-